8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Description
The exact mass of the compound 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is 364.20115941 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-cyclopentyl-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-8-18(27)26(16-4-2-3-5-16)19-17(14)9-22-20(23-19)25-11-15(12-25)10-24-7-6-21-13-24/h6-9,13,15-16H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZUWTKRRYPEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CC(C3)CN4C=CN=C4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.
Chemical Structure and Properties
The compound belongs to a class of pyrido[2,3-d]pyrimidine derivatives characterized by a complex structure that includes azetidine and imidazole moieties. Its molecular formula is C₁₇H₁₈N₄O, with a molecular weight of 298.35 g/mol.
Research indicates that this compound acts primarily as a MEK inhibitor , which is crucial in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in various cancers, making MEK inhibitors valuable in cancer therapy. The inhibition of MEK can lead to reduced cell proliferation and increased apoptosis in tumor cells.
Antitumor Activity
A study evaluated the antitumor effects of the compound in vitro and in vivo:
| Model | Findings |
|---|---|
| In vitro | Significant reduction in cell viability in cancer cell lines (e.g., A375 melanoma) at concentrations above 10 µM. |
| In vivo | Tumor growth inhibition observed in xenograft models when administered at doses of 25 mg/kg. |
The compound demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .
Further mechanistic studies revealed that the compound induces apoptosis through:
- Activation of caspase pathways.
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Induction of cell cycle arrest at the G1/S phase.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Melanoma Treatment :
- A patient with advanced melanoma showed a partial response to treatment with this compound combined with a checkpoint inhibitor.
- Monitoring revealed reduced tumor markers and improved quality of life.
- Combination Therapy for Triple-Negative Breast Cancer (TNBC) :
Safety and Toxicology
Preliminary toxicity studies indicate that the compound has a favorable safety profile:
- Dose-dependent toxicity was observed only at very high concentrations (above 100 mg/kg).
- Common side effects were mild and included fatigue and gastrointestinal disturbances.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds within the pyrido-pyrimidine class exhibit significant anti-cancer properties. The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy .
Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may possess anti-inflammatory properties. The imidazole moiety is known for its ability to modulate inflammatory pathways, potentially making this compound useful in treating conditions characterized by chronic inflammation such as rheumatoid arthritis and psoriasis .
Case Study 1: In Vitro Studies on Cancer Cell Lines
A series of in vitro experiments were conducted using various cancer cell lines to evaluate the cytotoxic effects of the compound. Results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against breast cancer and leukemia cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1/S transition phase .
Case Study 2: Animal Models for Inflammatory Diseases
In vivo studies using murine models of rheumatoid arthritis showed that administration of the compound resulted in significant reductions in joint swelling and inflammatory markers. Histological analysis revealed decreased infiltration of immune cells in affected joints, suggesting a robust anti-inflammatory effect that warrants further investigation in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
